(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a phenylimino group and a dimethoxybenzylidene substituent, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions. This reaction forms the 1,3-thiazolidin-4-one ring structure.
Introduction of Phenylimino Group: The phenylimino group is introduced through a condensation reaction between the thiazolidinone core and aniline or its derivatives.
Addition of Dimethoxybenzylidene Substituent: The final step involves the condensation of the intermediate with 2,4-dimethoxybenzaldehyde, resulting in the formation of the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Medicine
In medicine, the compound has shown potential as an anticancer agent. It can induce apoptosis in cancer cells by interacting with specific cellular pathways. Additionally, its anti-inflammatory properties make it a candidate for treating inflammatory diseases.
Industry
Industrially, the compound can be used in the synthesis of dyes and pigments due to its aromatic structure
Mechanism of Action
The mechanism of action of (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial enzymes, disrupting essential cellular processes. As an anticancer agent, it induces apoptosis by activating specific signaling pathways, such as the mitochondrial pathway, leading to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one: Unique due to its specific substituents.
Thiazolidin-4-one derivatives: General class with diverse biological activities.
Benzylidene derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidinone core with a phenylimino group and a dimethoxybenzylidene substituent. This specific structure imparts unique chemical reactivity and biological activity, distinguishing it from other thiazolidinone and benzylidene derivatives.
Properties
Molecular Formula |
C18H16N2O3S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(15(11-14)23-2)10-16-17(21)20-18(24-16)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-10- |
InChI Key |
VLTFLEBAIZPAMB-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Origin of Product |
United States |
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